Z-Gly-gly-gly-gly-OH

Catalog No.
S752030
CAS No.
7770-50-5
M.F
C16H20N4O7
M. Wt
380.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Z-Gly-gly-gly-gly-OH

CAS Number

7770-50-5

Product Name

Z-Gly-gly-gly-gly-OH

IUPAC Name

2-[[2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetyl]amino]acetic acid

Molecular Formula

C16H20N4O7

Molecular Weight

380.35 g/mol

InChI

InChI=1S/C16H20N4O7/c21-12(17-7-13(22)19-9-15(24)25)6-18-14(23)8-20-16(26)27-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,17,21)(H,18,23)(H,19,22)(H,20,26)(H,24,25)

InChI Key

FEXFJABKENSQMM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O

The exact mass of the compound Z-Gly-gly-gly-gly-OH is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402054. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Z-Gly-Gly-Gly-Gly-OH, also known as N-Cbz-tetraglycine, is a pre-formed, benzyloxycarbonyl-protected tetrapeptide utilized extensively as a high-efficiency building block in peptide synthesis and bioconjugation [1]. Featuring a precise sequence of four achiral glycine residues capped by a lipophilic aromatic protecting group, this compound serves as a critical linker and structural spacer. In industrial and advanced laboratory procurement, it is prioritized over single amino acid precursors because it allows for the direct insertion of a tetraglycine segment via fragment condensation, fundamentally streamlining synthetic workflows and improving the solubility profile of the resulting intermediates in standard organic solvents .

Attempting to substitute pre-formed Z-Gly-Gly-Gly-Gly-OH with the stepwise addition of generic Fmoc-Gly-OH or Boc-Gly-OH monomers introduces severe manufacturability risks. Poly-glycine sequences are notorious for forming tight intermolecular hydrogen bonds on solid supports, leading to beta-sheet aggregation that drastically reduces coupling efficiency and generates complex, difficult-to-separate deletion sequences [1]. Furthermore, substituting with unprotected tetraglycine (H-Gly-Gly-Gly-Gly-OH) fails in organic-phase synthesis because the unprotected peptide exists as a highly crystalline lattice with near-zero solubility in standard polar aprotic coupling solvents like DMF [2]. Procurement of the Z-protected tetrapeptide directly circumvents these aggregation and solubility bottlenecks.

Bypassing On-Resin Aggregation via Fragment Condensation

In solid-phase peptide synthesis (SPPS), consecutive glycine residues rapidly form intermolecular hydrogen bonds, creating aggregates that stall chain elongation. Utilizing pre-formed Z-Gly-Gly-Gly-Gly-OH allows the insertion of the entire four-residue block in a single coupling cycle [1]. This fragment condensation approach reduces the required coupling steps from four to one compared to stepwise Fmoc-Gly-OH addition, effectively bypassing the critical length threshold where poly-glycine aggregation typically generates inseparable deletion sequences .

Evidence DimensionCoupling cycles and aggregation risk
Target Compound Data1 coupling cycle; bypasses stepwise beta-sheet formation
Comparator Or BaselineStepwise Fmoc-Gly-OH (4 cycles; high aggregation and deletion sequence risk)
Quantified Difference75% reduction in coupling steps for the tetraglycine segment
ConditionsStandard SPPS on solid support

Procurement of the pre-formed tetrapeptide eliminates complex downstream HPLC purification of deletion impurities caused by stepwise poly-glycine aggregation.

Organic Solvent Processability for Homogeneous Coupling

Unprotected tetraglycine exhibits a highly crystalline lattice, rendering it virtually insoluble in polar aprotic solvents required for peptide coupling. The incorporation of the benzyloxycarbonyl (Z) group in Z-Gly-Gly-Gly-Gly-OH introduces a planar aromatic ring that disrupts this lattice and adds essential lipophilicity [1]. This modification shifts the solubility profile, allowing the compound to be processed in dimethylformamide (DMF) or ethyl acetate during EDCI/HOBt or DCC mediated coupling reactions [2]. In contrast, unprotected H-Gly-Gly-Gly-Gly-OH cannot participate in these homogeneous organic-phase reactions without prior derivatization.

Evidence DimensionSolubility in organic coupling solvents (e.g., DMF, EtOAc)
Target Compound DataProcessable in DMF/EtOAc for EDCI/DCC coupling
Comparator Or BaselineUnprotected H-Gly-Gly-Gly-Gly-OH (insoluble in standard organic coupling media)
Quantified DifferenceEnables homogeneous organic-phase coupling vs. strictly heterogeneous/aqueous limitations
ConditionsStandard peptide coupling conditions (e.g., EDCI/HOBt in DMF)

Allows buyers to directly utilize the tetrapeptide in standard organic-phase synthetic workflows without requiring custom aqueous coupling protocols.

Orthogonal Stability for Complex Bioconjugation

The Z-protecting group on Z-Gly-Gly-Gly-Gly-OH offers strict orthogonality to both Fmoc and Boc chemistries. It is completely stable to 20% piperidine (used for Fmoc removal) and neat trifluoroacetic acid (TFA, used for Boc/tBu removal) . Compared to Fmoc-tetraglycine, which would be prematurely deprotected during basic cycles, Z-Gly-Gly-Gly-Gly-OH can be retained on the N-terminus throughout complex branched peptide synthesis, only being removed at the final stage via catalytic hydrogenolysis (Pd/C, H2) or strong acid (HF/HBr) [1].

Evidence DimensionStability to mild base (20% piperidine) and mild acid (TFA)
Target Compound DataFully stable; requires Pd/C H2 or HF for cleavage
Comparator Or BaselineFmoc-tetraglycine (cleaved by piperidine) / Boc-tetraglycine (cleaved by TFA)
Quantified Difference100% orthogonal to standard SPPS deprotection cocktails
ConditionsMulti-step orthogonal peptide synthesis

Essential for procuring a spacer or building block that must remain protected while other functional groups are manipulated.

Proteolytic Resistance in Biochemical Assays

In biochemical assay design, spacer stability is critical to prevent premature degradation. Z-Gly-Gly-Gly-Gly-OH demonstrates extreme resistance to specific proteases; for example, it exhibits zero hydrolysis when exposed to Oligopeptidase A, an enzyme that rapidly cleaves unprotected aliphatic peptides like Ac-Ala-Ala-Ala-Ala [1]. The combination of the bulky N-terminal Z-group and the sterically unhindered but tightly packed poly-glycine backbone prevents active site recognition by many endo- and exopeptidases, making it a superior stable linker compared to unprotected or mixed-sequence alternatives [1].

Evidence DimensionEnzymatic hydrolysis rate (Oligopeptidase A)
Target Compound Data0% hydrolysis (No cleavage detected)
Comparator Or BaselineAc-Ala-Ala-Ala-Ala (Rapidly cleaved to Ala-Ala-Ala + Ala)
Quantified DifferenceComplete resistance vs. rapid degradation
ConditionsIncubation with Oligopeptidase A in barbital buffer (50 mM, pH 7.8)

Provides a highly stable, non-degradable spacer for biochemical probes and diagnostic assays where linker cleavage would cause false results.

Fragment Condensation in Glycine-Rich Peptide Synthesis

Because it bypasses the aggregation issues of stepwise poly-glycine elongation, Z-Gly-Gly-Gly-Gly-OH is a highly effective building block for synthesizing complex glycine-rich therapeutic peptides. It allows manufacturers to insert a four-residue block in a single high-yield coupling step, minimizing deletion sequences and simplifying downstream HPLC purification [1].

Orthogonal Spacer Construction in Bioconjugation

Leveraging its stability against TFA and piperidine, this compound is ideal for constructing flexible spacers in targeted drug delivery systems and fluorescent probes. The Z-group remains intact during the manipulation of other functional groups, ensuring the tetraglycine linker does not undergo unwanted side reactions before final global deprotection [2].

Protease-Resistant Linkers for Diagnostic Assays

Due to its proven resistance to specific peptidases like Oligopeptidase A, Z-Gly-Gly-Gly-Gly-OH is highly suited for use as a stable structural tether in biochemical assays. It ensures that the distance between a reporter molecule and a binding domain remains constant in protease-rich environments, preventing signal loss caused by linker degradation [3].

XLogP3

-0.9

Sequence

GGGG

Other CAS

7770-50-5

Wikipedia

N-[(Benzyloxy)carbonyl]glycylglycylglycylglycine

Dates

Last modified: 08-15-2023

Explore Compound Types